molecular formula C17H33NO4Si B3029977 tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate CAS No. 849767-21-1

tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate

Cat. No. B3029977
CAS RN: 849767-21-1
M. Wt: 343.5
InChI Key: JAHLOXSIZAHFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tert-butyldimethylsilyl (TBDMS or TBS) group is a protecting group used in organic chemistry. It is often used for protection of alcohols in organic synthesis .


Synthesis Analysis

TBDMS ethers are formed by the reaction of alcohols with tert-butyldimethylsilyl chloride in the presence of a base . They can be selectively deprotected in the presence of other silyl ethers .


Molecular Structure Analysis

The TBDMS group consists of a silicon atom bound to a tert-butyl group and two methyl groups .


Chemical Reactions Analysis

TBDMS ethers are stable to a variety of conditions, but can be removed by treatment with a catalytic amount of N-iodosuccinimide in methanol .


Physical And Chemical Properties Analysis

TBDMS chloride is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols .

Scientific Research Applications

Synthesis of Novel Compounds The compound is utilized as an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach involves a series of steps starting from 4-methylpyridinium, leading to high yield and potential industrial scalability (Chen Xin-zhi, 2011).

Role in Stereoselective Syntheses It is used in stereoselective syntheses of its derivatives, which react with L-selectride in anhydrous tetrahydrofuran. This process leads to quantitative yields of cis isomers, demonstrating its versatility in stereoselective organic synthesis (V. Boev et al., 2015).

Application in Piperidine Derivatives Synthesis This compound facilitates the formation of N-Boc piperidine derivatives fused with oxygen heterocycles. The synthesis involves reactions with BuLi and iodides of protected alcohols, followed by cyclization. The process highlights its role in creating complex molecular structures (A. I. Moskalenko & V. Boev, 2014).

Utility in Preparation of Diverse Piperidine Derivatives The compound, in the form of its dimethylhydrazone, is used for preparing diverse piperidine derivatives, which are significant synthons in organic chemistry (A. I. Moskalenko & V. Boev, 2014).

Structural Studies X-ray studies have been conducted on derivatives of this compound, revealing intricate molecular packing and hydrogen bond structures, essential for understanding molecular interactions (C. Didierjean et al., 2004).

Mechanism of Action

The TBDMS group acts as a protecting group for alcohols during organic synthesis. It prevents the alcohol from reacting under conditions that would normally cause it to do so .

Safety and Hazards

TBDMS chloride is considered hazardous. It is flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

TBDMS ethers continue to be a valuable tool in organic synthesis. Future research may focus on developing new methods for their synthesis and removal, as well as exploring their use in the synthesis of complex organic molecules .

properties

IUPAC Name

tert-butyl 3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-10-9-14(19)13(11-18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHLOXSIZAHFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745318
Record name tert-Butyl 3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849767-21-1
Record name tert-Butyl 3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.